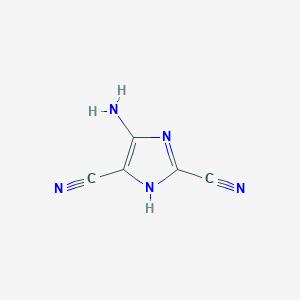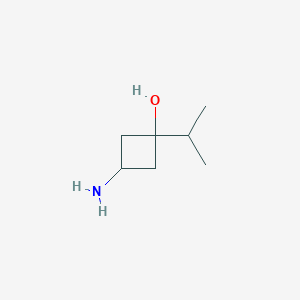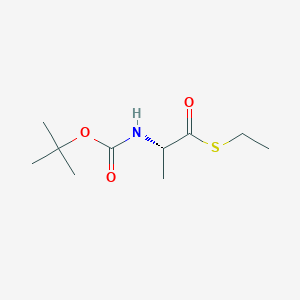
5-amino-1H-imidazole-2,4-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-1H-imidazole-2,4-dicarbonitrile: is an organic compound with the molecular formula C5H3N5 and a molecular weight of 133.11 g/mol . It is known for its low conductivity, good film formability, and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1H-imidazole-2,4-dicarbonitrile typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclization of appropriate nitrile-containing precursors . The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency . The process may include steps such as purification and crystallization to obtain the final product in a pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 5-amino-1H-imidazole-2,4-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Chemistry: 5-amino-1H-imidazole-2,4-dicarbonitrile is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and functional materials . It is also employed in the development of conductive polymers and other advanced materials .
Biology and Medicine: This property makes it a candidate for the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the fabrication of organic electrical bistable devices . These devices are created by embedding a thin metal layer within the organic material, which can be achieved through vacuum evaporation methods .
Mécanisme D'action
The exact mechanism of action of 5-amino-1H-imidazole-2,4-dicarbonitrile is still under investigation. research suggests that it may exert its effects through enzyme inhibition . The compound might interact with specific enzymes, potentially inhibiting their activity and affecting cellular processes such as cancer cell growth . Further studies are needed to elucidate the precise molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
- 2-amino-4,5-dicyano-1H-imidazole
- 4,5-dicyano-2-aminoimidazole
- 2-amino-1H-imidazole-4,5-dicarbonitrile
Comparison: 5-amino-1H-imidazole-2,4-dicarbonitrile is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and physical properties . Compared to similar compounds, it exhibits better film formability and stability, making it more suitable for applications in material science and organic electronics .
Propriétés
Formule moléculaire |
C5H3N5 |
|---|---|
Poids moléculaire |
133.11 g/mol |
Nom IUPAC |
4-amino-1H-imidazole-2,5-dicarbonitrile |
InChI |
InChI=1S/C5H3N5/c6-1-3-5(8)10-4(2-7)9-3/h8H2,(H,9,10) |
Clé InChI |
ROXJKYXRRSOBPB-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C1=C(N=C(N1)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B12822590.png)

![2-(3-Azabicyclo[3.2.1]octan-8-yl)ethan-1-ol](/img/structure/B12822609.png)
![tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12822612.png)
![tert-Butyl 4,6-difluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12822624.png)


![(9S)-7-[(4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12822641.png)

![[4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate](/img/structure/B12822646.png)
![Trans-10-(trifluoromethoxy)-7,12-dioxaspiro[5.6]dodecan-9-ol](/img/structure/B12822659.png)

![5,17-Dihydroxy-18-(1-hydroxypropan-2-yl)-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one](/img/structure/B12822666.png)

